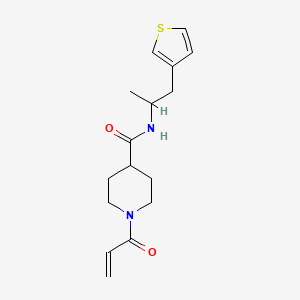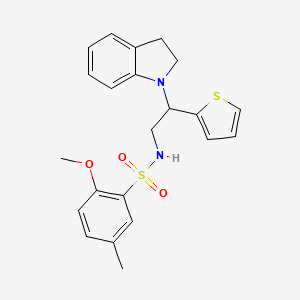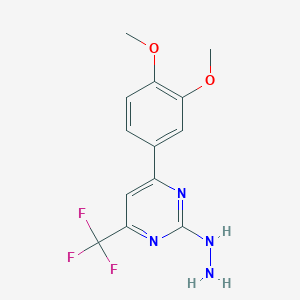
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the NUAK family kinases, which are involved in various cellular processes such as cell cycle regulation, metabolism, and autophagy.
作用机制
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine selectively binds to the ATP-binding site of NUAK family kinases and inhibits their activity. This leads to the disruption of various cellular processes such as cell cycle progression, autophagy, and metabolism, which are regulated by these kinases. The inhibition of NUAK family kinases by 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to induce DNA damage, activate the p53 pathway, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to have potent anticancer activity in various cancer cell lines and animal models. It has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. However, there are also some limitations, such as its poor solubility in aqueous solutions and the need for specific conditions for its synthesis and characterization.
未来方向
There are several future directions for the study of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, including its potential use in combination with other anticancer agents, its optimization for better solubility and pharmacokinetics, and its evaluation in clinical trials. Additionally, further studies are needed to understand the mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine and its potential applications in other diseases beyond cancer.
In conclusion, 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its selective inhibition of NUAK family kinases makes it a promising candidate for cancer therapy, and further studies are needed to explore its potential applications in other diseases and its optimization for clinical use.
合成方法
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate and trifluoromethylpyrimidine-2,4,6-trione. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of NUAK family kinases, which are overexpressed in various cancer types. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been studied for its potential use in combination with other anticancer agents.
属性
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-21-9-4-3-7(5-10(9)22-2)8-6-11(13(14,15)16)19-12(18-8)20-17/h3-6H,17H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMZBTMNHJNKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
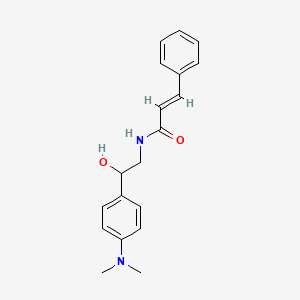
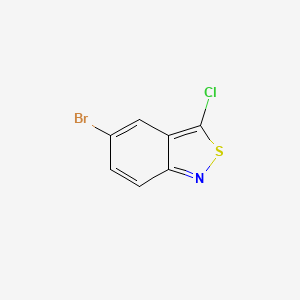
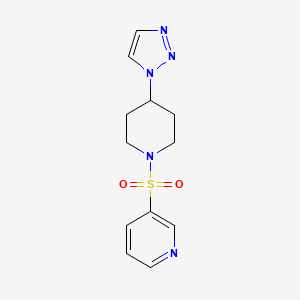
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
